molecular formula C11H11N7O4 B14393202 6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 89444-98-4

6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine

Katalognummer: B14393202
CAS-Nummer: 89444-98-4
Molekulargewicht: 305.25 g/mol
InChI-Schlüssel: BWDGYMORPXLVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 3,5-dinitrophenyl group and two dimethylamino groups

Vorbereitungsmethoden

The synthesis of 6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dinitroaniline with cyanuric chloride under controlled conditions to form the desired triazine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include disruption of cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

Eigenschaften

CAS-Nummer

89444-98-4

Molekularformel

C11H11N7O4

Molekulargewicht

305.25 g/mol

IUPAC-Name

6-(3,5-dinitrophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H11N7O4/c1-16(2)11-14-9(13-10(12)15-11)6-3-7(17(19)20)5-8(4-6)18(21)22/h3-5H,1-2H3,(H2,12,13,14,15)

InChI-Schlüssel

BWDGYMORPXLVAI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.